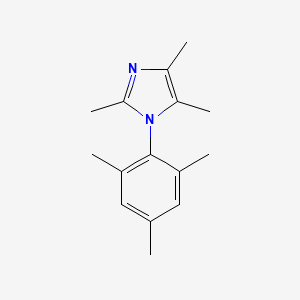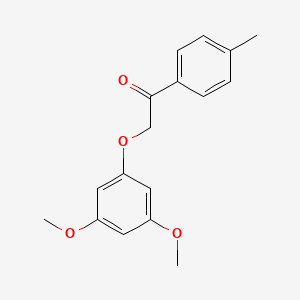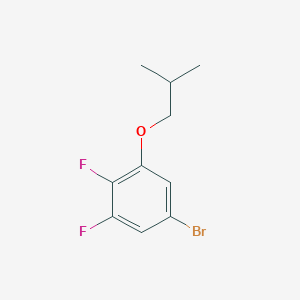
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and nitro functional groups on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group in 2-fluoro-4-nitroaniline with pyrrolidine under basic conditions. This can be achieved using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: The resulting 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is then oxidized to form the 1-oxide derivative. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Oxidation: The pyrrolidine ring can undergo further oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like m-CPBA.
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity and can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide can be compared with other similar compounds, such as:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-Chloro-2-nitrophenyl)pyrrolidine: Chlorine atom instead of fluorine, affecting its reactivity and biological activity.
1-(2,4-Dinitrophenyl)pyrrolidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922142-64-1 |
|---|---|
Molekularformel |
C10H11FN2O3 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
XHCNIBIAFYMZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12638952.png)
![B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid](/img/structure/B12638958.png)



![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid](/img/structure/B12638973.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)


![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane](/img/structure/B12639004.png)
![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)

